3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chloro and Nitro Groups: Electrophilic aromatic substitution reactions are used to introduce chloro and nitro groups onto the aromatic rings.
Phenoxy and Trifluoromethyl Substitution: Nucleophilic substitution reactions are employed to attach phenoxy and trifluoromethyl groups to the core structure.
Final Coupling Reaction: The final step involves coupling the intermediate with 3-chloro-4-methylphenol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and aromatic sites.
Reduction: Nitro groups can be reduced to amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups replacing chloro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, it is explored for its potential as a pharmaceutical agent. Its structural complexity allows for the modulation of various biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The presence of multiple functional groups allows the compound to form various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzamide
- 4-chloro-3’-nitrochalcone
- 3’-chloro-4’-methylcinnamanilide
Uniqueness
Compared to similar compounds, 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its structural complexity and the presence of multiple reactive sites
Properties
Molecular Formula |
C27H15Cl3F3N5O4 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H15Cl3F3N5O4/c1-13-8-18(6-7-20(13)29)42-19-10-16(9-17(11-19)38(40)41)34-26(39)24-23(30)25-35-21(14-2-4-15(28)5-3-14)12-22(27(31,32)33)37(25)36-24/h2-12H,1H3,(H,34,39) |
InChI Key |
UHCDQGLBHSJREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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